2-Hydroxy-6-methylquinoline-4-carboxylic acid
Overview
Description
2-Hydroxy-6-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO3. It is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound features a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring. This structure is significant in various fields due to its biological and chemical properties .
Mechanism of Action
Target of Action
Quinoline compounds, in general, have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction of 2-Hydroxy-6-methylquinoline-4-carboxylic acid with its targets would depend on the chemical structure and functional groups present in the compound.
Biochemical Pathways
Quinoline derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-6-methylquinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with quinoline oxidoreductase, an enzyme involved in the oxidation of quinoline derivatives. This interaction is crucial for the compound’s role in metabolic pathways, where it acts as a substrate or inhibitor, depending on the specific enzyme involved .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of certain oxidoreductases by binding to their active sites, thereby preventing substrate access . This inhibition can result in downstream effects on metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved oxidative stress response. At high doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic functions . Threshold effects have been observed, indicating a dosage-dependent response in various biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as quinoline oxidoreductase and other oxidoreductases, influencing metabolic flux and metabolite levels . These interactions are crucial for the compound’s role in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. It is often localized in the mitochondria and cytoplasm, where it exerts its biochemical effects . The compound’s activity and function are closely linked to its subcellular distribution, impacting various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2-methylquinoline-4-carboxylic acid with aromatic aldehydes in the presence of acetic anhydride or piperidine . Another method includes the treatment of pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts under reflux conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, ionic liquid media, and solvent-free conditions have been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
2-Hydroxy-6-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Industry: The compound is utilized in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells
Comparison with Similar Compounds
- 4-Hydroxy-2-methylquinoline-6-carboxylic acid
- 2-Methylquinoline-4-carboxylic acid
- Quinine
- Chloroquine
- Mefloquine
Comparison: 2-Hydroxy-6-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives like quinine and chloroquine, it may exhibit different pharmacological activities and industrial applications .
Properties
IUPAC Name |
6-methyl-2-oxo-1H-quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTJOPNRAHFOHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353646 | |
Record name | 2-hydroxy-6-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33274-47-4 | |
Record name | 2-hydroxy-6-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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